

Preclinical Efficacy of Alisertib in Neuroblastoma Models

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Compound Focus: Alisertib

CAS No.: 1028486-01-2

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| Cell Line / Model | Experimental Context | Key Findings (IC ₅₀ / Effect) | Proposed Mechanism | Source |
|---|---|---|---|--------|
| Panel of NB cell lines (e.g., UKF-NB-2, UKF-NB-3, UKF-NB-6) & drug-resistant sub-lines | Alisertib monotherapy | IC ₅₀ : 7.6 - 26.8 nM ; Retained efficacy in most drug-resistant sub-lines [1]. | G2/M cell cycle arrest, inhibition of Histone H3 phosphorylation, induction of apoptosis [1]. | [1] |
| SK-N-BE(2), Kelly, NB1691 | Alisertib + External Beam Radiation | Combination increased DNA damage (γH2AX foci) and apoptosis ; decreased MYCN protein levels [2]. | AURKA inhibition impairs DNA damage repair, synergizing with radiation [2]. | [2] |
| NB1691-LUC/NET Xenograft (MYCN-amplified, MIBG-avid) | Alisertib + 131I-MIBG (Targeted Radiotherapy) | Marked combinatorial effect on tumor growth inhibition compared to either agent alone [2]. | Radio-sensitization; increased DNA damage and apoptosis [2]. | [2] |
| Four High-Risk NB Models (In | Alisertib + BRD4 Inhibitor (I- | Synergistic reduction in cell viability (in vitro); | I-BET151 mitigates reflexive upregulation of | [3] |

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| vitro & In vivo) | BET151) | prolonged survival (in vivo) [3]. | AURKA, MYC, and MYCN post Alisertib treatment [3]. | |
| p53 Wild-Type NB Cell Lines | Alisertib + MDM2 Inhibitor (Nutlin-3) | Enhanced anti-neuroblastoma activity and apoptosis [1]. | Combination potentially activates the p53 tumor suppressor pathway [1]. | [1] |

Detailed Experimental Protocols

The methodologies from the key studies providing the data above are summarized below for replication.

Cell Viability and IC₅₀ Determination (MTT Assay) [1]

- **Cell Seeding:** Plate cells in 96-well plates.
- **Drug Treatment:** Incubate with a concentration gradient of **Alisertib** for 120 hours.
- **Viability Measurement:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent. The metabolically active cells reduce MTT to purple formazan crystals.
- **Analysis:** Dissolve crystals and measure absorbance. The IC₅₀ value is calculated as the drug concentration that reduces absorbance by 50% compared to untreated controls.

Analysis of DNA Damage and Apoptosis [2]

- **DNA Damage (Immunofluorescence):**
 - Seed cells on glass coverslips.
 - Treat with **Alisertib** (e.g., 4 hours) followed by external beam radiation (e.g., 4 Gy).
 - Fix, permeabilize, and stain with an antibody against **γH2AX** (a marker for DNA double-strand breaks) and a fluorescent secondary antibody. Counterstain nuclei with DAPI.
 - Image using fluorescence microscopy and quantify γH2AX foci per nucleus.
- **Apoptosis (Flow Cytometry):**
 - Harvest cells 48-72 hours post-treatment.
 - Stain with **Annexin V** (binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and **Propidium Iodide (PI)** (stains dead cells).

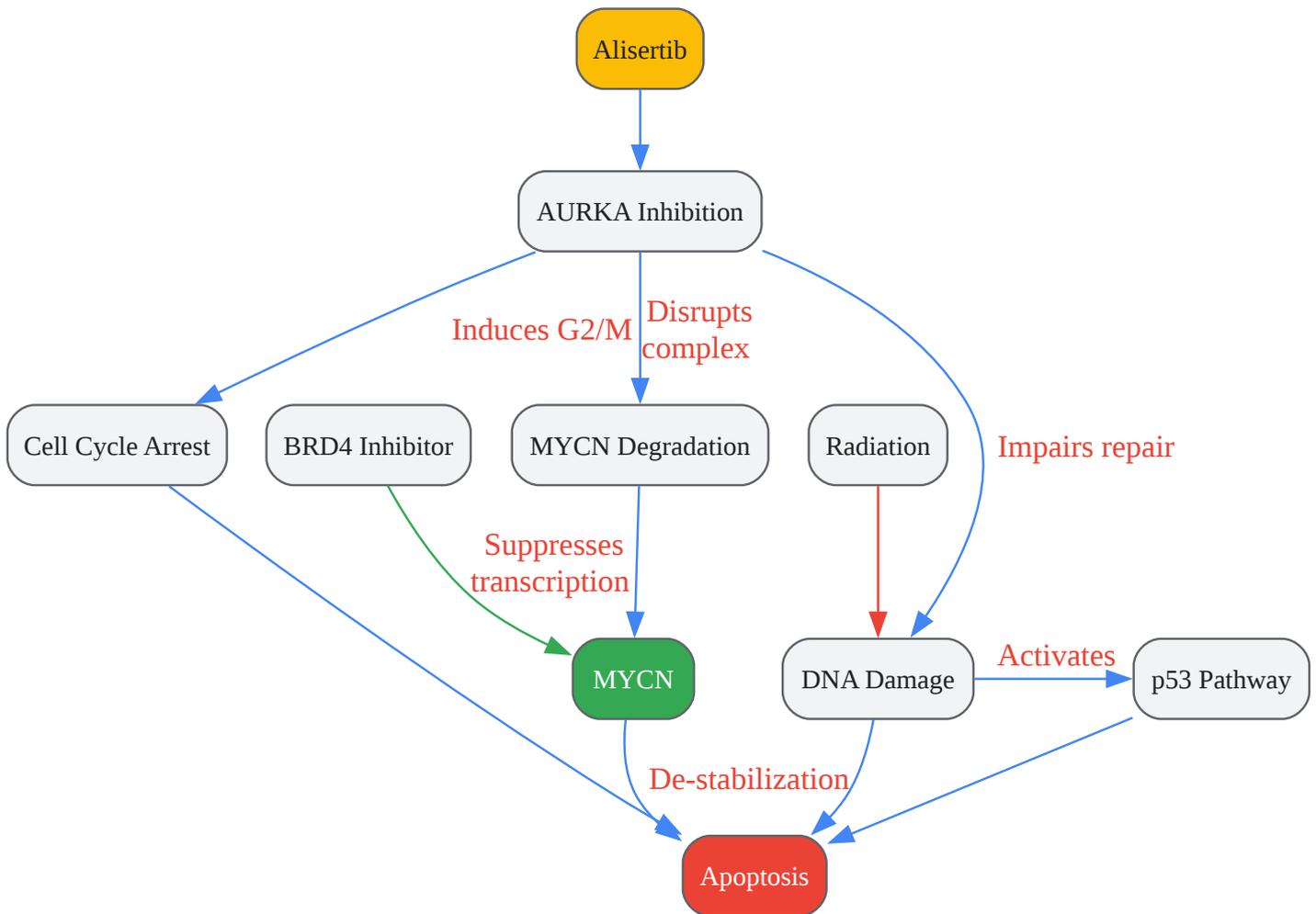
- Analyze using flow cytometry. Early apoptotic cells are Annexin V positive / PI negative.

In Vivo Tumor Growth Inhibition Study [2]

- **Model Generation:** Implant MYCN-amplified, MIBG-avid neuroblastoma cells (e.g., NB1691-LUC/NET) into **NOD SCID gamma (NSG)** mice.
- **Treatment Groups:** Mice are randomized into groups receiving vehicle, **Alisertib** alone, 131I-MIBG alone, or the combination.
- **Dosing Regimen:**
 - **Alisertib:** Administered via intraperitoneal injection (e.g., 30 mg/kg) daily for 7 days.
 - **131I-MIBG:** A single dose (e.g., 37 MBq) is given 24 hours after the first **Alisertib** dose.
- **Tumor Monitoring:** Measure tumor dimensions twice weekly with calipers. Tumor volume is calculated as $(\text{length} \times \text{width}^2) \times 0.52$.
- **Statistical Analysis:** Tumor growth curves are compared using a linear mixed-effects model.

Mechanism of Action and Synergistic Pathways

The following diagram illustrates the key mechanisms by which **Alisertib** exerts its effects and synergizes with other agents in neuroblastoma models.



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This conceptual map integrates findings from multiple studies [2] [1] [3]. The synergistic effects of combinations like **Alisertib** with BRD4 inhibition or radiation are mediated through enhanced disruption of oncogenic signaling and cell fate pathways.

Key Research Implications

- **Overcoming Drug Resistance:** **Alisertib** retains nanomolar potency even in neuroblastoma cell lines with acquired resistance to conventional chemotherapies, with its activity unaffected by ABCB1/MDR1 expression in most cases [1].

- **Synergy is Key:** The limited efficacy of **Alisertib** as a single agent in early clinical trials underscores the importance of rational combinations, as shown in the strong preclinical synergy with DNA-damaging agents and targeted drugs [2] [3].
- **Informed Clinical Translation:** These preclinical results have directly supported the launch of clinical trials combining AURKA inhibitors with other therapies, such as a phase I study of **Alisertib** with Irinotecan and Temozolomide [4].

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To cite this document: Smolecule. [Preclinical Efficacy of Alisertib in Neuroblastoma Models].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548303#alisertib-preclinical-efficacy-neuroblastoma-models>]

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